molecular formula C10H10N4O2S B5524146 6'-METHYL-2'-(METHYLSULFANYL)-3,4-DIHYDRO-2H-[1,4'-BIPYRIMIDINE]-2,4-DIONE

6'-METHYL-2'-(METHYLSULFANYL)-3,4-DIHYDRO-2H-[1,4'-BIPYRIMIDINE]-2,4-DIONE

Cat. No.: B5524146
M. Wt: 250.28 g/mol
InChI Key: JIPJBTDXKJPUEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6’-METHYL-2’-(METHYLSULFANYL)-3,4-DIHYDRO-2H-[1,4’-BIPYRIMIDINE]-2,4-DIONE is a heterocyclic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of a methyl group and a methylsulfanyl group attached to the pyrimidine ring, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-METHYL-2’-(METHYLSULFANYL)-3,4-DIHYDRO-2H-[1,4’-BIPYRIMIDINE]-2,4-DIONE can be achieved through several synthetic routes. One common method involves the alkylation of 1,2,3,4-tetrahydropyrimidines with methyl iodide in the presence of pyridine . The reaction conditions typically include refluxing the reactants in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6’-METHYL-2’-(METHYLSULFANYL)-3,4-DIHYDRO-2H-[1,4’-BIPYRIMIDINE]-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

    Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6’-METHYL-2’-(METHYLSULFANYL)-3,4-DIHYDRO-2H-[1,4’-BIPYRIMIDINE]-2,4-DIONE has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 6’-METHYL-2’-(METHYLSULFANYL)-3,4-DIHYDRO-2H-[1,4’-BIPYRIMIDINE]-2,4-DIONE apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S/c1-6-5-7(12-9(11-6)17-2)14-4-3-8(15)13-10(14)16/h3-5H,1-2H3,(H,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPJBTDXKJPUEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)N2C=CC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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